molecular formula C10H15NOS B8420990 4-Methyl-1-(4-methyl-thiazol-5-yl)-pentan-3-one

4-Methyl-1-(4-methyl-thiazol-5-yl)-pentan-3-one

Cat. No. B8420990
M. Wt: 197.30 g/mol
InChI Key: IDBZUBNEGDNHDO-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared as described in General Method 3 using 1.73 g (8.86 mmol) of 4-methyl-1-(4-methyl-thiazol-5-yl)-pent-1-en-3-one (prepared in Example B-1) and 0.4 g of 5% Pd/BaSO4 in THF:MeOH (25 mL:25 mL). The crude product was chromatographed on silica gel, eluting with 2:1 hexane:EtOAc, to give the title compound. 1H NMR (CDCl3): δ 1.03 (d, 6H), 2.35 (s, 3H), 2.49-2.56 (m, 1H), 2.72 (t, 2H), 2.98 (t, 2H), 8.49 (s, 1H).
Name
4-methyl-1-(4-methyl-thiazol-5-yl)-pent-1-en-3-one
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[S:10][CH:9]=[N:8][C:7]=1[CH3:11].CO>C1COCC1.[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[S:10][CH:9]=[N:8][C:7]=1[CH3:11] |f:3.4.5|

Inputs

Step One
Name
4-methyl-1-(4-methyl-thiazol-5-yl)-pent-1-en-3-one
Quantity
1.73 g
Type
reactant
Smiles
CC(C(C=CC1=C(N=CS1)C)=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 2:1 hexane

Outcomes

Product
Name
Type
product
Smiles
CC(C(CCC1=C(N=CS1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.